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molecular formula C11H16O B1594373 4-Butylbenzyl alcohol CAS No. 60834-63-1

4-Butylbenzyl alcohol

Cat. No. B1594373
M. Wt: 164.24 g/mol
InChI Key: CIDZDYAPPNMBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910712B2

Procedure details

Thionyl chloride (4.7 ml, 66 mmol) was added dropwise to a solution of 4-n-butylbenzyl alcohol (9.6 g, 59 mmol) in ether (120 ml), and this mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and excess thionyl chloride was removed by azeotropic distillation with benzene. The residue was dissolved in dimethyl sulfoxide (50 ml), sodium cyanide (86 g, 1.8 mol) and n-tetrabutylammonium iodide (2.2 g, 5.9 mmol) were added to this solution, and the resulting mixture was stirred at room temperature for 16 hours. Water was added, and this mixture was extracted with ethyl acetate. The ethyl acetate layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give n-butylphenylacetonitrile (8.2 g) as a yellow oil. Next, concentrated sulfuric acid (48 ml) was added dropwise to water (58 ml), this solution was cooled to 50° C., and n-Butylphenylacetonitrile (8.2 g) obtained above was added dropwise to the solution. The resulting mixture was stirred while heating under reflux for 16 hours. Upon cooling to room temperature, the precipitated crystals were collected by filtration, washed with water, and dissolved in a 0.1 N aqueous sodium hydroxide solution (200 ml). Norit (5 g) was added, and this mixture was stirred and refluxed for 2 hours. After Norit was removed by filtration through celite, the filtrate was cooled to room temperature and acidified with 1 N hydrochloric acid to precipitate crystals. The precipitated crystals were collected by filtration, washed with water, and dried to give the title compound (3.5 g).
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
[Compound]
Name
n-tetrabutylammonium iodide
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH2:5]([C:9]1[CH:16]=[CH:15][C:12](CO)=[CH:11][CH:10]=1)[CH2:6][CH2:7][CH3:8].[C-:17]#[N:18].[Na+].O.[CH3:21]COCC>>[CH2:6]([CH:5]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:15][CH:16]=1)[C:17]#[N:18])[CH2:7][CH2:8][CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
4.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
9.6 g
Type
reactant
Smiles
C(CCC)C1=CC=C(CO)C=C1
Name
Quantity
120 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
n-tetrabutylammonium iodide
Quantity
2.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, and excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation with benzene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethyl sulfoxide (50 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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